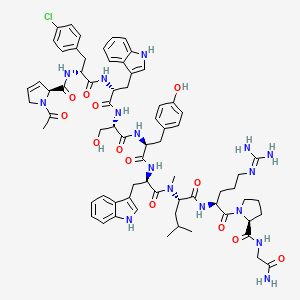
17-AAG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 17-AAG is a complex organic molecule with significant biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the azabicyclo[16.3.1]docosa core structure and the introduction of various functional groups. The synthetic route typically starts with commercially available materials and involves several key reactions such as aldol condensation, Michael addition, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques. The scalability of the process is crucial for commercial production, and efforts are made to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the carbonyl groups can yield alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its antibiotic properties and potential to inhibit bacterial growth.
Medicine: Explored for its potential use in treating infections and other diseases.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets in bacterial cells. It inhibits the activity of certain enzymes, leading to the disruption of essential cellular processes and ultimately causing cell death. The molecular pathways involved include inhibition of protein synthesis and interference with cell wall formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Geldanamycin: Another antibiotic with a similar core structure but different functional groups.
Herbimycin A: A closely related compound with similar biological activity.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which contribute to its distinct biological activity and potential applications. Its ability to undergo various chemical reactions and form different derivatives also adds to its versatility in scientific research.
Eigenschaften
Molekularformel |
C31H43N3O8 |
|---|---|
Molekulargewicht |
585.7 g/mol |
IUPAC-Name |
[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10-,20-15-/t17-,19+,24+,25+,27-,29+/m1/s1 |
InChI-Schlüssel |
AYUNIORJHRXIBJ-BGGMETADSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(\[C@@H]([C@H](/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)\C)OC)OC(=O)N)/C)C)O)OC |
Kanonische SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC |
Synonyme |
17-(allylamino)-17-demethoxy-geldanamycin 17-(allylamino)-17-demethoxygeldanamycin 17-AAG 17-allyl-aminogeldanamycin 17-allylamino-17-demethoxygeldanamycin 17-allylamino-17-demethoxygeldanamycin hydroquinone 17-allylamino-17-demethoxygeldanamycin hydroquinone salt 17-allylamino-geldanamycin 17-allylaminogeldanamycin 17-N-allylamino-17-demethoxygeldanamycin 17AAG CNF1010 IPI 493 IPI 504 IPI-493 IPI-504 IPI493 IPI504 NSC 330507 NSC-330507 retaspimycin hydrochloride tanespimycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B1264994.png)
![N-[(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]acetamide](/img/structure/B1264996.png)


![N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]-2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1265000.png)


![2-(6,20-diethyl-7,7,17,19,19-pentamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)terephthalic acid;perchlorate](/img/structure/B1265005.png)
![1-O-(alpha-D-galactopyranosyl)-N-[6-([1,1'-biphenyl]-4-yl)hexanoyl]phytosphingosine](/img/structure/B1265007.png)





